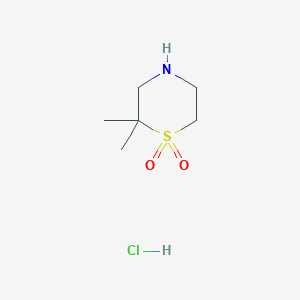

2,2-Dimethyl-1,4-thiazinane 1,1-dioxide;hydrochloride

説明

2,2-Dimethyl-1,4-thiazinane 1,1-dioxide;hydrochloride is a chemical compound belonging to the thiazinane class of heterocyclic compounds These compounds are characterized by a nitrogen atom and a sulfur atom in a ring structure, which imparts unique chemical properties

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-1,4-thiazinane 1,1-dioxide;hydrochloride typically involves the cyclization of appropriate precursors under acidic conditions. One common method is the reaction of 2,2-dimethyl-1,4-thiazinane with an oxidizing agent such as hydrogen peroxide or peracetic acid to introduce the dioxide functionality.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity. The reaction conditions are carefully controlled to optimize yield and minimize by-products.

化学反応の分析

Alkylation and Arylation Reactions

The compound undergoes alkylation and arylation at nitrogen or sulfur centers under basic conditions. Key methods include:

Table 1: Alkylation Reactions

| Reaction Conditions | Products Formed | Yield (%) | Source |

|---|---|---|---|

| K₂CO₃, DMF, alkyl/benzyl halides | N-Alkylated thiazinane derivatives | 43–55 | |

| Rh₂(OAc)₄ catalysis, enamino ester | α-Phenyl-β-enamino ester | 91 |

For example, treatment with benzyl halides in DMF with K₂CO₃ produces N-benzyl derivatives . Arylation via rhodium-catalyzed 1,2-phenyl migration yields stereoselective α-phenyl-β-enamino esters .

Oxidation and Ring-Opening Reactions

The sulfonyl group facilitates oxidative transformations:

Table 2: Oxidation Pathways

| Oxidizing Agent | Product | Application | Source |

|---|---|---|---|

| KMnO₄ (acidic) | 1,3-Thiazinan-4-one 1,1-dioxide | Intermediate for drug design | |

| I₂/HgO (acetic acid) | Diiodinated thiazinane | Electrophilic substitution |

Notably, iodination under pseudo-first-order kinetics ([I₂] ≫ [thiazinane]) proceeds via electrophilic aromatic substitution, with rate constants increasing with temperature (k = 5–82 ×10⁻⁴ dm³/mol·s) .

Cyclization and Ring Expansion

The compound participates in cycloadditions and ring expansions:

Table 3: Cyclization Reactions

| Conditions | Product | Key Feature | Source |

|---|---|---|---|

| Microwave, Pd(dppf)Cl₂ catalyst | Biaryl thiazinanones | Enhanced bioactivity | |

| Thermal cyclization (toluene) | Z-Imino-1,3-thiazinan-4-one | Conformational rigidity |

Microwave-assisted coupling with boronic acids generates biaryl derivatives, optimizing reaction efficiency (yields: 79–83%) .

Hydrolysis and Functional Group Interconversion

Hydrolysis of ester or amide derivatives is critical for generating bioactive intermediates:

Table 4: Hydrolysis Conditions

| Substrate | Reagents | Product | Yield (%) | Source |

|---|---|---|---|---|

| Ethyl 4-hydroxy-thiazine-3-carboxylate | NH₃ (aq.) | 4-Hydroxy-thiazine-3-carboxamide | 85 | |

| tert-Butyl ester | TFA/CH₂Cl₂ | Carboxylic acid derivative | 90 |

Ammonolysis of ethyl esters produces carboxamides, while acid-mediated deprotection yields free carboxylic acids .

Thermodynamic and Kinetic Parameters

Kinetic studies of iodination reveal:

Table 5: Activation Parameters (1:1 molar ratio)

| Parameter | Value |

|---|---|

| Eₐ | 46.23 kJ/mol |

| ΔH‡ | 43.51 kJ/mol |

| ΔS‡ | −98.2 J/mol·K |

| ΔG‡ (298 K) | 72.82 kJ/mol |

The negative ΔS‡ (−98.2 J/mol·K) indicates a highly ordered transition state during electrophilic substitution .

科学的研究の応用

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that thiazine derivatives, including 2,2-Dimethyl-1,4-thiazinane 1,1-dioxide; hydrochloride, possess notable antimicrobial properties. These compounds have been shown to inhibit various bacterial strains, making them potential candidates for developing new antibiotics. For example, studies have demonstrated that modifications to the thiazine structure can enhance antibacterial efficacy against resistant strains of bacteria .

Antioxidant Properties

The compound has also been investigated for its antioxidant capabilities. Antioxidants are crucial in mitigating oxidative stress linked to numerous diseases, including cancer and cardiovascular disorders. In vitro studies have shown that thiazine derivatives can scavenge free radicals effectively, thereby providing protective effects against cellular damage .

Enzyme Inhibition

Another significant application lies in the inhibition of specific enzymes associated with disease processes. 2,2-Dimethyl-1,4-thiazinane 1,1-dioxide; hydrochloride has been studied for its ability to inhibit carbonic anhydrase and other enzymes involved in metabolic pathways. Such interactions could lead to therapeutic strategies for conditions like glaucoma and hypertension .

Study on Antibacterial Activity

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized various thiazine derivatives and evaluated their antibacterial activity against multiple pathogens. The study highlighted that specific modifications to the thiazine ring significantly enhanced antibacterial potency compared to standard antibiotics. This suggests that 2,2-Dimethyl-1,4-thiazinane 1,1-dioxide; hydrochloride could be further explored for antibiotic development .

Research on Antioxidant Effects

A comprehensive study examined the antioxidant effects of several thiazine derivatives in cellular models. The results indicated that these compounds effectively reduced oxidative stress markers and improved cell viability under oxidative conditions. This positions 2,2-Dimethyl-1,4-thiazinane 1,1-dioxide; hydrochloride as a promising candidate for further research in neuroprotective therapies .

Research Findings on Biological Interactions

Recent investigations into the biological interactions of thiazine derivatives have revealed their potential as modulators of biological targets involved in various diseases. For instance:

- Interaction with Receptors: Studies indicate that these compounds can interact with neurotransmitter receptors and may influence neurological pathways.

- Effects on Metabolic Enzymes: Research has shown that thiazine derivatives can modulate the activity of metabolic enzymes linked to obesity and diabetes .

作用機序

The mechanism by which 2,2-Dimethyl-1,4-thiazinane 1,1-dioxide;hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an antioxidant, scavenging free radicals and reducing oxidative stress. It may also interact with specific enzymes or receptors, modulating biological processes.

類似化合物との比較

Thiomorpholine 1,1-dioxide

1,2-Thiazinane 1,1-dioxide

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

生物活性

2,2-Dimethyl-1,4-thiazinane 1,1-dioxide; hydrochloride is a thiazine derivative that has garnered attention for its potential biological activities. This compound is characterized by a saturated six-membered ring containing sulfur and nitrogen atoms, which contributes to its diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of 2,2-Dimethyl-1,4-thiazinane 1,1-dioxide can be represented as follows:

| Property | Details |

|---|---|

| IUPAC Name | 2,2-Dimethyl-1,4-thiazinane 1,1-dioxide; hydrochloride |

| Molecular Formula | C₆H₁₁ClN₂O₂S |

| Molar Mass | 194.68 g/mol |

The biological activity of 2,2-Dimethyl-1,4-thiazinane 1,1-dioxide is primarily attributed to its interaction with various molecular targets within biological systems. The compound has been shown to modulate enzyme activities and receptor interactions through the following mechanisms:

- Enzyme Inhibition: It acts as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Binding: The compound can bind to receptors, influencing signal transduction pathways and cellular responses.

Biological Activities

Research indicates that 2,2-Dimethyl-1,4-thiazinane 1,1-dioxide exhibits several biological activities:

Antimicrobial Activity

Studies have demonstrated that thiazine derivatives possess significant antimicrobial properties. For instance:

- Antibacterial Properties: The compound has shown effectiveness against various bacterial strains. In vitro tests revealed activity against Gram-positive and Gram-negative bacteria.

- Antifungal Activity: It has also been reported to inhibit the growth of certain fungi, including Aspergillus niger and Candida albicans .

Anticancer Activity

Recent investigations into the anticancer potential of thiazine derivatives have yielded promising results:

- Cell Proliferation Inhibition: The compound was tested on cancer cell lines and exhibited a dose-dependent inhibition of cell proliferation.

- Mechanism of Action: It may induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways .

Anti-inflammatory Effects

The anti-inflammatory properties of thiazine derivatives have been explored in various studies:

- Cytokine Modulation: The compound has been found to reduce the levels of pro-inflammatory cytokines in cellular models.

- In Vivo Studies: Animal models treated with this compound showed reduced inflammation markers in tissues .

Case Studies and Research Findings

Several studies have highlighted the biological activities of 2,2-Dimethyl-1,4-thiazinane 1,1-dioxide:

- A study published in MDPI demonstrated that thiazine derivatives could serve as effective antimicrobial agents against resistant bacterial strains using disk diffusion methods .

- Another research article focused on the synthesis and evaluation of thiazine derivatives for anticancer activity reported that specific modifications to the thiazine structure enhanced cytotoxicity against cancer cell lines .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

2,2-dimethyl-1,4-thiazinane 1,1-dioxide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S.ClH/c1-6(2)5-7-3-4-10(6,8)9;/h7H,3-5H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYZGNCCDNXFXSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCCS1(=O)=O)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2411198-50-8 | |

| Record name | 2,2-dimethyl-1lambda6-thiomorpholine-1,1-dione hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。